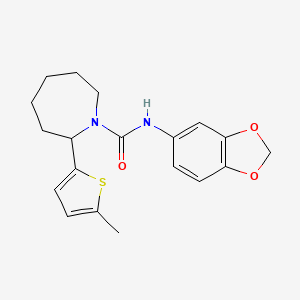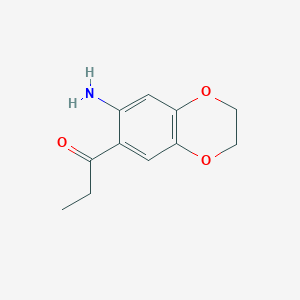![molecular formula C21H26N2O2 B5111528 N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide, commonly known as PPNPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPNPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
科学研究应用
PPNPB has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, PPNPB has been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In addition, PPNPB has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PPNPB has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
作用机制
The mechanism of action of PPNPB is not fully understood, but it is believed to involve the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is involved in a variety of cellular processes, including cell survival, proliferation, and apoptosis. By inhibiting this pathway, PPNPB may induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.
Biochemical and Physiological Effects:
PPNPB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that PPNPB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. PPNPB has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential therapeutic agent for the treatment of inflammatory diseases. In addition, PPNPB has been found to protect neurons from oxidative stress-induced cell death by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the main advantages of PPNPB is its versatility in terms of its potential therapeutic applications. PPNPB has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases. In addition, PPNPB has been shown to have low toxicity, making it a relatively safe compound to use in laboratory experiments. However, one of the limitations of PPNPB is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for PPNPB research. One possible direction is to investigate the potential of PPNPB as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Another possible direction is to investigate the potential of PPNPB as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to elucidate the mechanism of action of PPNPB and to identify potential targets for its therapeutic applications.
合成方法
PPNPB can be synthesized using a variety of methods, including the reaction of 4-propoxybenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-propoxybenzamide with 4-(1-piperidinyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-12-6-17(7-13-20)21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBFALWSQJKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-yl)phenyl]-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)
![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)

![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)

![10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111516.png)
![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)